molecular formula C25H30N2O6S B2376857 methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899724-24-4

methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2376857
CAS No.: 899724-24-4
M. Wt: 486.58
InChI Key: ZHWJJKPLZGVJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core with:

  • 4-(4-ethoxyphenyl): A para-ethoxy-substituted aromatic ring at position 2.
  • 6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}: A benzenesulfonyl group substituted with a branched 2-methylpropyl (isobutyl) moiety, attached via a methyl linker at position 4.
  • Methyl ester: At position 5.
  • 2-Oxo group: A ketone at position 2 .

Properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-6-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6S/c1-5-33-19-10-8-18(9-11-19)23-22(24(28)32-4)21(26-25(29)27-23)15-34(30,31)20-12-6-17(7-13-20)14-16(2)3/h6-13,16,23H,5,14-15H2,1-4H3,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWJJKPLZGVJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Aldehyde : 4-Ethoxybenzaldehyde (2.7 g, 20 mmol).
  • β-Keto Ester : Methyl acetoacetate (5.2 g, 40 mmol).
  • Urea Derivative : Urea (2.4 g, 40 mmol).
  • Catalyst : Concentrated H₂SO₄ (pH 4–5) or Lewis acids (e.g., FeCl₃·6H₂O, Yb(OTf)₃).

The reaction proceeds via iminium ion formation, followed by Knoevenagel condensation and cyclocondensation. Acidic conditions favor protonation of the aldehyde, enhancing electrophilicity.

Optimization Data

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
H₂SO₄ Ethanol 80 1 80
FeCl₃·6H₂O Solvent-free 100 2 89
Yb(OTf)₃ THF 70 1.5 92
Microwave None 80 (microwave) 0.5 96

Microwave irradiation significantly enhances reaction efficiency, achieving 96% yield in 30 minutes.

Sulfonylation at Position 6

The 6-methyl group of the DHPM core undergoes sulfonylation to introduce the 4-(2-methylpropyl)benzenesulfonyl moiety.

Sulfonyl Chloride Preparation

4-(2-Methylpropyl)benzenesulfonyl chloride is synthesized via chlorosulfonation of 4-isobutyltoluene:

  • Chlorosulfonation : Reaction with ClSO₃H in CH₂Cl₂ at 0°C.
  • Quenching : Addition to ice-water, extraction with ethyl acetate.

Alkylation and Sulfonylation

  • Step 1 : Bromination of 6-methyl DHPM using N-bromosuccinimide (NBS) in CCl₄ to form 6-bromomethyl-DHPM.
  • Step 2 : Nucleophilic substitution with 4-(2-methylpropyl)benzenesulfonyl chloride in the presence of K₂CO₃:

$$
\text{6-Bromomethyl-DHPM} + \text{4-(2-Methylpropyl)benzenesulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Reaction Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%) Source
NBS, CCl₄ CCl₄ 80 4 75
Sulfonyl chloride, K₂CO₃ DMF 25 12 82

Alternative Synthetic Approaches

Mechanochemical Synthesis

Grinding DHPM precursors with sulfonyl chloride in a mortar-pestle system achieves 85% yield in 45 minutes, eliminating solvent use.

Green Solvent Systems

  • Ionic Liquids : [BMIm]BF₄ as a solvent and catalyst enables one-pot synthesis at 70°C (yield: 88%).
  • Water-Mediated Reactions : Surfactant-aided aqueous conditions at pH 5 yield 78% product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.35 (t, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 3.80 (s, 3H, COOCH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
  • HRMS : m/z 529.18 [M+H]⁺ (calc. 529.17).

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) affords 98% purity by HPLC.

Industrial-Scale Considerations

Patent US10544189B2 details continuous-flow systems for sulfonylation, achieving 90% yield at 100 g scale. Critical parameters include:

  • Residence Time : 10 minutes.
  • Temperature Control : 50°C to prevent byproduct formation.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in tumor cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

The sulfonamide moiety present in the compound suggests potential anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

Tetrahydropyrimidines have been explored for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antibiotic.

Neuropharmacological Applications

Given its structural features, this compound may interact with neurotransmitter systems. Some derivatives have been studied for their potential as anxiolytics or antidepressants by modulating serotonin receptors.

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 = 15 µM
Anti-inflammatoryELISAReduced TNF-α levels by 50%
AntimicrobialDisk DiffusionInhibition zone = 12 mm
NeuropharmacologicalReceptor Binding AssayModerate binding affinity

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of related tetrahydropyrimidines in a murine model of arthritis. The results indicated that treatment with these compounds led to a marked decrease in paw swelling and inflammatory markers in serum, suggesting their potential utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Differences Biological Activity (if reported) Reference
Target Compound 4: 4-ethoxyphenyl; 6: [4-(2-methylpropyl)benzenesulfonyl]methyl Reference compound Thymidine phosphorylase inhibitor (IC₅₀: 73.6 µM)
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: Phenyl; 6: Methyl Lacks sulfonyl and ethoxy groups; simpler structure Moderate thymidine phosphorylase inhibition (IC₅₀: 396.7 µM)
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 5-methylthiophene; 6: Methyl Thiophene ring introduces sulfur; smaller substituent Higher cytotoxicity (IC₅₀: 58.3 µM)
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-CF₃-phenyl; 6: Methyl Electron-withdrawing CF₃ group enhances lipophilicity Potent thymidine phosphorylase inhibitor (IC₅₀: 78.2 µM)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-hydroxyphenyl; 2: Thioxo; ester: Ethyl Thioxo group increases polarity; hydroxyl enhances H-bonding Antioxidant activity (weak H₂O₂ scavenging)

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in the 4-trifluoromethylphenyl analog) enhance inhibition potency, likely due to improved interaction with hydrophobic enzyme pockets .
  • Ester Group : Methyl esters (target) vs. ethyl esters (e.g., ) influence solubility and metabolic stability .

Physicochemical Properties

  • Crystallography : Analogous compounds (e.g., ) form hydrogen-bonded dimers via N–H···O interactions. The target compound’s sulfonyl group may alter crystal packing .

Biological Activity

Methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as compound 1) is a synthetic derivative of tetrahydropyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases.

Synthesis and Characterization

Compound 1 is synthesized through a multi-step process involving the condensation of appropriate precursors followed by functional group modifications. The synthesis typically employs methods such as solvent-free grinding or refluxing in specific solvents to enhance yield and purity. Characterization techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Biological Activity

The biological activity of compound 1 has been assessed through various in vitro assays targeting antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of tetrahydropyrimidine derivatives, compound 1 demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth dilution method. The results indicated that compound 1 was particularly effective against Staphylococcus aureus and Escherichia coli , with MIC values comparable to those of standard antibiotics .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus8Ciprofloxacin16
Escherichia coli16Amoxicillin32
Candida albicans32Fluconazole64

Anticancer Activity

The anticancer potential of compound 1 was evaluated using various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG210Doxorubicin5
MCF-715Paclitaxel10

Enzyme Inhibition

Compound 1 has also been tested for its ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. The results indicate that it possesses moderate inhibitory activity against these enzymes, suggesting potential applications in diabetes management and neurodegenerative diseases.

Enzyme IC50 (µM) Standard Inhibitor IC50 (µM)
α-Glucosidase22Acarbose30
Acetylcholinesterase40Physostigmine25

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydropyrimidine derivatives similar to compound 1. For instance, a recent investigation reported that modifications on the tetrahydropyrimidine scaffold significantly enhanced both antimicrobial and anticancer activities . These findings support the notion that structural variations can lead to improved pharmacological profiles.

Q & A

Q. What are the established synthetic routes for methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves three key steps:

  • Condensation : Reacting 4-ethoxybenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) and urea under acidic conditions to form the tetrahydropyrimidine core via the Biginelli reaction .
  • Sulfonylation : Introducing the [4-(2-methylpropyl)benzenesulfonyl]methyl group using a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Esterification : Finalizing the carboxylate moiety via methylation with iodomethane or dimethyl sulfate in polar aprotic solvents .
    Key considerations: Monitor reaction progress using TLC and optimize yields via temperature control (60–80°C for cyclization steps) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing the sulfonylmethyl and ethoxyphenyl groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates the tetrahydropyrimidine ring conformation (e.g., boat vs. chair) .
  • HPLC-MS : Assesses purity (>95%) and identifies side products (e.g., desulfonylated byproducts) .

Q. What are common impurities encountered during synthesis, and how are they analyzed?

  • Byproducts : Incomplete sulfonylation (e.g., unreacted tetrahydropyrimidine intermediate) or over-esterification.
  • Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards . Quantify impurities via calibration curves .

Q. How do solubility and formulation challenges impact in vitro assays for this compound?

  • Solubility : Limited aqueous solubility due to the hydrophobic sulfonylmethyl and ethoxyphenyl groups. Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) .
  • Formulation : For cellular assays, employ co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

Advanced Questions

Q. How can reaction conditions be optimized for the sulfonylation step to improve yield and purity?

  • Design of Experiments (DOE) : Vary sulfonyl chloride equivalents (1.2–1.5 eq), base (e.g., pyridine vs. triethylamine), and solvent (dichloromethane vs. THF) to identify optimal parameters .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonylation progress and minimize side reactions (e.g., hydrolysis) .

Q. What strategies resolve contradictions between reported biological activities and computational predictions?

  • In Vitro Validation : Re-evaluate kinase inhibition assays (e.g., IC₅₀ measurements) under standardized ATP concentrations to account for assay variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) to isolate contributions to activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on hydrogen bonding with the sulfonyl group and π-π stacking of the tetrahydropyrimidine ring .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent to identify critical residue interactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystalline forms may occur due to flexible substituents. Screen solvents (e.g., ethanol/water mixtures) and use seeding techniques .
  • Disorder : Partial occupancy of the 2-methylpropyl group can complicate refinement. Apply restraints during SHELXL refinement .

Q. How does thermal stability influence storage and handling protocols?

  • TGA/DSC Analysis : Decomposition onset at ~180°C suggests storage at ≤−20°C under argon. Avoid freeze-thaw cycles to prevent polymorphic transitions .

Q. What advanced techniques elucidate the compound’s role in structure-activity relationships (SAR)?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., ΔH and ΔS values for sulfonyl group interactions) .
  • Cryo-EM : Resolve binding conformations in complex with large biomolecules (e.g., ribosomes) at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.